3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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Overview
Description
3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including a dithiepan ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Piperidine Ring Formation: The piperidine ring is often formed via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Morpholine Ring Introduction: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a morpholine moiety.
Final Coupling: The final step involves coupling the dithiepan, piperidine, and morpholine intermediates through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace leaving groups with nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3R)-1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1,2,3,4-tetrahydroisoquinoline: Shares the dithiepan and piperidine rings but differs in the presence of a tetrahydroisoquinoline ring instead of a morpholine ring.
1-(1,4-Dithiepan-6-yl)piperidin-3-yl derivatives: Compounds with similar core structures but different substituents on the piperidine ring.
Uniqueness
3-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S2/c20-17(18-6-8-21-9-7-18)4-3-15-2-1-5-19(12-15)16-13-22-10-11-23-14-16/h15-16H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWATLQCJBZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CSCCSC2)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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